5-Bromo-2-(4-fluorobenzyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a chemical compound with the molecular formula C11H8BrFN2O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV-Vis . The exact structure can be determined by these methods, but specific details are not available in the literature.Scientific Research Applications
Role in Cancer Treatment
Fluorinated pyrimidines, including 5-Bromo-2-(4-fluorobenzyloxy)pyrimidine derivatives, play a significant role in cancer treatment. The most notable among these is 5-Fluorouracil (5-FU), widely used to treat over 2 million cancer patients annually. The compound's mechanism involves inhibiting thymidylate synthase and perturbing nucleic acid structure and dynamics, highlighting its critical role in cancer chemotherapy. The precision use of these compounds in personalized medicine is an area of intense research, indicating their potential in targeted cancer therapy (Gmeiner, 2020).
Antiviral Applications
Fluorinated pyrimidine analogs have demonstrated potent antiviral properties, particularly against HIV-1. The incorporation of fluorine into pyrimidine nucleotides has shown to alter their kinetic parameters and improve the overall efficiency of nucleotide incorporation during both DNA- and RNA-directed synthesis. This enhanced incorporation might partly explain the potency of these nucleosides against HIV-1, signifying the importance of these compounds in antiviral therapies (Ray et al., 2003).
Applications in Synthetic Chemistry
The pyranopyrimidine core, closely related to this compound, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies have focused on synthesizing various derivatives of this scaffold, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These efforts highlight the compound's versatility and its potential in developing lead molecules for various therapeutic applications (Parmar et al., 2023).
Chemotherapy Enhancement
The combination of fluorinated pyrimidines with other agents like N-(phosphonacetyl)-L-asparate (PALA) has been studied for enhanced therapeutic activity in chemotherapy. Although initial clinical trials with such combinations were not conclusive, very recent studies adhering to the principles determined in preclinical studies have reported enhanced efficacy. These findings underscore the potential benefits and the need for precise biochemical modulation in cancer chemotherapy (Martin & Kemeny, 1992).
Non-Proliferative Roles in Cancer
In addition to their well-known roles in cell proliferation, recent studies have highlighted non-proliferative roles for pyrimidine metabolism in cancer. For instance, in leukemic cells, pyrimidine catabolism induces terminal differentiation toward the monocytic lineage, which checks aberrant cell proliferation. This broadens the understanding of pyrimidine molecules as potential oncometabolites and opens new avenues for therapeutic interventions beyond conventional antimetabolites (Siddiqui & Ceppi, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-(4-fluorobenzyloxy)pyrimidine is a type of pyrimidine derivative . Pyrimidines and their derivatives have been reported to exhibit significant in vitro activity against DNA and RNA . Therefore, the primary targets of this compound could be DNA and RNA in cells.
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna, potentially causing changes in genetic material that can affect cell function .
Biochemical Pathways
Given its potential interaction with dna and rna, it may influence various biochemical pathways that involve these nucleic acids .
Result of Action
Given its potential interaction with dna and rna, it may cause changes at the molecular level that could affect cellular functions .
Properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-1-3-10(13)4-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGAPUGCWLHEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.